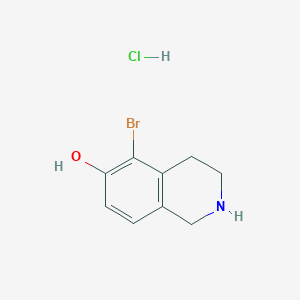
N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a synthetic compound with a complex molecular structure, incorporating thiophene and sulfamoyl groups. This compound's design allows for diverse applications, especially in the fields of medicinal chemistry and pharmacology, owing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide involves several key steps:
Formation of Intermediate Thiophene-Ethyl Sulfonamide: : The reaction starts with the thiophene ring structure, which is functionalized with an ethyl sulfonamide group under controlled conditions using reagents like chlorosulfonic acid.
Attachment of the Hydroxyethoxy Group: : The intermediate undergoes etherification with 2-bromoethanol, forming the hydroxyethoxy linkage.
Acetamide Derivatization: : Finally, the product is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
On an industrial scale, the compound can be produced using batch or continuous flow processes, depending on the required production volume. Optimization of temperature, pressure, and catalyst usage is critical to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized under mild conditions to yield sulfone derivatives.
Reduction: : The sulfonamide group can be reduced to the corresponding amine using agents like lithium aluminum hydride.
Substitution: : The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures ranging from -10°C to 150°C, with inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: : Sulfone derivatives of the thiophene ring.
Reduction: : Corresponding amines from the sulfonamide group.
Substitution: : Varied derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its sulfamoyl group mimics the structure of natural substrates, allowing it to interact with various biological targets effectively.
Medicine
In medicine, this compound shows promise as a therapeutic agent. Preliminary studies suggest it could be effective in treating certain types of cancer and inflammatory diseases by inhibiting key enzymes involved in these conditions.
Industry
Industrially, this compound is valuable in the development of specialty chemicals and pharmaceuticals. Its versatile reactivity makes it a useful intermediate in large-scale chemical syntheses.
Mécanisme D'action
The mechanism by which N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide exerts its effects is primarily through enzyme inhibition. The sulfamoyl group binds to the active site of target enzymes, preventing the substrate from interacting and thus inhibiting the enzyme's activity. This interaction can disrupt key biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(2-hydroxyethoxy)ethyl)-4-methylbenzenesulfonamide: : Lacks the thiophene ring but has similar functional groups.
Thiophen-2-ylmethanesulfonamide: : Incorporates a thiophene ring and sulfonamide group, but lacks the hydroxyethoxy and acetamide functionalities.
4-(2-(2-hydroxyethoxy)ethylsulfonamido)phenylacetamide: : Similar structure but with variations in the positioning of functional groups.
Highlighting Uniqueness
What sets N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide apart is its unique combination of a hydroxyethoxy group, a thiophene ring, and an acetamide moiety
Propriétés
IUPAC Name |
N-[4-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-12-10-14(19-13(2)21)5-6-17(12)26(22,23)18-11-15(24-8-7-20)16-4-3-9-25-16/h3-6,9-10,15,18,20H,7-8,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDBAXYORSHKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2660666.png)




![[1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2660677.png)

![1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2660681.png)

![N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2660683.png)
![(1R,2R,6S,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/new.no-structure.jpg)
![7-(4-fluorophenyl)-3-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2660686.png)
![[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride](/img/structure/B2660688.png)
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2660689.png)
